Cas no 1349659-38-6 (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 化学的及び物理的性質
名前と識別子
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- 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin e-2,5-dione
- 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
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- MDL: MFCD31001738
- インチ: 1S/C10H10N2O2/c1-6-2-3-7-8(4-6)12-9(13)5-11-10(7)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13)
- InChIKey: FQEVNOFNICOSDI-UHFFFAOYSA-N
- ほほえんだ: N1C2=CC(C)=CC=C2C(=O)NCC1=O
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24484144-2.5g |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95.0% | 2.5g |
$1202.0 | 2025-02-19 | |
1PlusChem | 1P0287Q4-5g |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95% | 5g |
$2261.00 | 2023-12-22 | |
1PlusChem | 1P0287Q4-2.5g |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95% | 2.5g |
$1548.00 | 2023-12-22 | |
Enamine | EN300-24484144-1g |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95% | 1g |
$614.0 | 2023-09-15 | |
Aaron | AR0287YG-5g |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95% | 5g |
$2472.00 | 2023-12-16 | |
1PlusChem | 1P0287Q4-250mg |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95% | 250mg |
$407.00 | 2023-12-22 | |
1PlusChem | 1P0287Q4-500mg |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95% | 500mg |
$656.00 | 2023-12-22 | |
Enamine | EN300-24484144-10.0g |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95.0% | 10.0g |
$2638.0 | 2025-02-19 | |
Enamine | EN300-24484144-0.5g |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95.0% | 0.5g |
$480.0 | 2025-02-19 | |
Enamine | EN300-24484144-0.25g |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
1349659-38-6 | 95.0% | 0.25g |
$289.0 | 2025-02-19 |
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 関連文献
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8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 1349659-38-6 and Product Name: 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
The compound with the CAS number 1349659-38-6 and the product name 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzodiazepine class of molecules, which are well-known for their anxiolytic, sedative, and muscle relaxant properties. The specific structural configuration of this molecule, characterized by a tetrahydroisoquinoline core and a benzodiazepine scaffold, makes it a subject of considerable interest in medicinal chemistry research.
Recent studies have highlighted the potential of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione as a novel therapeutic agent. Its molecular structure suggests that it may interact with the central nervous system in ways that could provide benefits beyond traditional benzodiazepines. Specifically, the presence of a methyl group at the 8-position and the substitution pattern on the tetrahydroisoquinoline ring may influence its pharmacokinetic and pharmacodynamic properties.
In particular, research has indicated that this compound may exhibit selectivity for certain benzodiazepine receptors. This selectivity is crucial for developing drugs with improved efficacy and reduced side effects. For instance, studies have shown that modifications in the benzodiazepine ring can lead to enhanced binding affinity for specific subtypes of GABA-A receptors. This could result in more targeted therapeutic effects while minimizing issues such as tolerance and dependence.
The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves a series of well-established organic reactions that are commonly employed in pharmaceutical chemistry. The process typically begins with the formation of the tetrahydroisoquinoline core through cyclization reactions. Subsequent steps include functional group transformations such as oxidation and methylation to achieve the desired substitution pattern on the benzodiazepine scaffold.
One of the key challenges in synthesizing this compound is ensuring high yield and purity. The reaction pathway must be carefully optimized to minimize byproducts and side reactions. Advances in catalytic methods and green chemistry principles have contributed to more efficient synthetic routes for complex molecules like this one. For example, transition metal-catalyzed cross-coupling reactions can be employed to introduce specific substituents into the molecule with high precision.
Evaluation of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione in preclinical studies has revealed promising results regarding its pharmacological profile. Animal models have demonstrated that this compound can produce anxiolytic effects comparable to those of established benzodiazepines but with potentially fewer adverse effects. Additionally, its interaction with other neurotransmitter systems suggests that it may have broader therapeutic applications.
The potential applications of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione extend beyond anxiety disorders. Research indicates that it may also be effective in treating conditions such as insomnia and seizures. The compound's ability to modulate GABAergic neurotransmission makes it a candidate for further investigation in these areas. Clinical trials are currently being planned to evaluate its safety and efficacy in human populations.
From a regulatory perspective,8-methyl-2,3,4,5-tetrahydro,1H,1,4-benzodiazepine,2,5-dione is subject to stringent guidelines due to its classification as a pharmaceutical compound. Compliance with Good Manufacturing Practices (GMP) is essential throughout its development process to ensure consistency and quality control. Additionally,collaboration between academic researchers,pharmaceutical companies,and regulatory agencies will be crucial for navigating the complex landscape of drug development.
The future directions for research on 8-methyl,2,3,4,5-tetrahydro,1H,1,4-benzodiazepine,2,5-dione include exploring its mechanism of action in greater detail。Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and help guide further development efforts。Moreover,investigations into its metabolic pathways will be important for optimizing dosing regimens and minimizing drug-drug interactions.
In conclusion,the compound with CAS number 134965938,6 and product name 8-methyl,2,3,4,5-tetrahydro,1H,1,4-benzodiazepine,2,5-dione represents a promising candidate for therapeutic intervention。Its unique structural features,combined with preliminary evidence from preclinical studies,make it an exciting subject for further research。As our understanding of neuroscience continues to evolve,compounds like this one will play an increasingly important role in addressing neurological disorders.
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